(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Overview
Description
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, also known as menthone, is a cyclic monoterpene ketone that is commonly found in essential oils of mint plants. It has a characteristic peppermint aroma and flavor and is widely used in the food, cosmetic, and pharmaceutical industries. In
Scientific Research Applications
Menthone has been extensively studied for its biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Menthone also has potent antioxidant activity, which can protect cells from oxidative damage and prevent the development of chronic diseases such as cancer and cardiovascular disease. Additionally, (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory and painful conditions.
Mechanism Of Action
The mechanism of action of (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Menthone has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also activates the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold and pain.
Biochemical And Physiological Effects
Menthone has been shown to have a wide range of biochemical and physiological effects. It can modulate the expression of various genes and proteins involved in inflammation, oxidative stress, and cell proliferation. It also has a significant impact on the activity of enzymes and receptors involved in the regulation of cellular processes. Physiologically, (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has been shown to have analgesic, anti-inflammatory, and antimicrobial effects, making it a potential therapeutic agent for various diseases and conditions.
Advantages And Limitations For Lab Experiments
Menthone has several advantages for lab experiments, including its easy availability, low cost, and relatively low toxicity. It is also a widely studied compound, with a large body of literature on its biological activities and mechanisms of action. However, (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one can be challenging to work with due to its volatility and instability, which can affect the accuracy and reproducibility of experiments.
Future Directions
There are several future directions for research on (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, including the development of novel synthetic methods, the exploration of its potential therapeutic applications, and the elucidation of its mechanisms of action. One area of particular interest is the potential use of (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one as a natural preservative in food and cosmetic products, given its antimicrobial and antioxidant properties. Additionally, further research is needed to understand the role of (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one in the regulation of cellular processes and to identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is a cyclic monoterpene ketone that has significant biological activities and potential therapeutic applications. It can be synthesized through various methods, and its mechanism of action involves the modulation of various signaling pathways in cells. Menthone has several advantages for lab experiments, but its volatility and instability can pose challenges. Future research on (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is needed to further explore its potential applications and mechanisms of action.
properties
IUPAC Name |
(1S,5R)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)4-3-9-6(8)5(4)7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLLMXVSHAUPFO-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)OC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H]1C(=O)OC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452426 | |
Record name | (1R, 5S)-6,6-dimethyl-3-oxabicyclo [3.1.0] hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one | |
CAS RN |
82442-72-6 | |
Record name | (1R, 5S)-6,6-dimethyl-3-oxabicyclo [3.1.0] hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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